molecular formula C8H6F2O B070689 5,7-Difluoro-2,3-dihydrobenzo[b]furan CAS No. 175203-20-0

5,7-Difluoro-2,3-dihydrobenzo[b]furan

Cat. No. B070689
M. Wt: 156.13 g/mol
InChI Key: UTACBIJGRPIWCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of partially fluorinated heterocyclic compounds, including derivatives similar to 5,7-Difluoro-2,3-dihydrobenzo[b]furan, involves several key strategies. For instance, 4,5,6,7-tetrafluorobenzo[b]furan-3-one, a closely related compound, is prepared through cyclisation and decarboxylation processes starting from ethyl 6-ethoxycarbonyl-2,3,4,5-tetrafluorophenoxyacetate or via the reaction of 2,3,4,5-tetrafluorophenoxyacetic acid with butyl-lithium followed by carbonation (Brooke, Furniss, & Musgrave, 1967).

Molecular Structure Analysis

The molecular structure of 5,7-Difluoro-2,3-dihydrobenzo[b]furan and its analogs has been explored through various analytical techniques. For example, the synthesis and X-ray diffraction data of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan provided insights into the crystalline structure of such compounds, revealing their monoclinic system and specific unit-cell parameters (Sandoval et al., 2012).

Chemical Reactions and Properties

Partially fluorinated benzo[b]furans undergo a variety of chemical reactions. For example, electrophilic cyclisation reactions and sodium hydride-induced cyclisation have been applied to synthesize tetrafluorobenzo[b]furans (Brooke, Musgrave, & Thomas, 1971). These reactions highlight the reactivity of the fluorinated benzo[b]furan core under different conditions.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The development of methods for synthesizing partially fluorinated heterocyclic compounds, including 4,5,6,7-tetrafluorobenzo[b]furan derivatives, showcases the chemical reactivity and potential utility of these molecules in various fields such as materials science and pharmaceutical chemistry (Brooke, Furniss, & Musgrave, 1967).
  • A general method for the synthesis of trichlorobenzoquinonylsubstituted sulfur-containing heterocycles from easily obtainable tetrachloro-dihydrobenzo[b]furan demonstrates the molecule's versatility as a synthone for producing a variety of heterocyclic compounds with potential applications in electronics and materials science (Valters, Karlivāns, Gulbis, Ns, & B ce, 1994).

Potential Medical and Biological Applications

  • Research into 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids for their analgesic properties highlights the potential therapeutic applications of modified benzo[b]furan derivatives in pain management (Boyle et al., 1986).
  • The exploration of novel azines and azolotriazines incorporating a dibromobenzofuran moiety as versatile precursors indicates the potential for creating new compounds with applications in drug development and chemical research (Sanad & Mekky, 2018).

Electronic and Material Science Applications

  • The synthesis and characterization of a thermally stable anthracene derivative for use in organic thin film transistors (OTFTs) demonstrate the utility of benzo[b]furan derivatives in developing new materials for electronics with improved performance characteristics (Zhao et al., 2017).

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System (GHS) and has hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,7-difluoro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTACBIJGRPIWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371733
Record name 5,7-Difluoro-2,3-dihydrobenzo[b]furan
Source EPA DSSTox
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-2,3-dihydrobenzo[b]furan

CAS RN

175203-20-0
Record name 5,7-Difluoro-2,3-dihydrobenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-2,3-dihydrobenzo[b]furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-20-0
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